molecular formula C11H11F3O5S B122405 4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate CAS No. 712223-57-9

4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate

Cat. No.: B122405
CAS No.: 712223-57-9
M. Wt: 312.26 g/mol
InChI Key: KQWGBWPGLDKICK-UHFFFAOYSA-N
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Description

4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O5S and a molecular weight of 312.26 g/mol. This compound is known for its use as a reactant in the preparation of various pharmaceuticals, including immunosuppressive agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate typically involves the reaction of 4-(trifluoromethylsulfonyloxy)phenyl)ethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfonyloxy group to a trifluoromethyl group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly immunosuppressive agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The trifluoromethylsulfonyloxy group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethylsulfonyloxy)phenyl)ethanol
  • 2-(trifluoromethylsulfonyloxy)phenyl)acetic acid
  • 4-(trifluoromethylsulfonyloxy)phenyl)methanol

Uniqueness

4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its trifluoromethylsulfonyloxy group enhances its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O5S/c1-8(15)18-7-6-9-2-4-10(5-3-9)19-20(16,17)11(12,13)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWGBWPGLDKICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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